chemical structure and physical properties of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
chemical structure and physical properties of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
An In-depth Technical Guide to N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Latent Potential
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide emerges at the intersection of two pharmacologically significant chemical scaffolds: the pyrimidine core and the acrylamide functional group. Pyrimidine derivatives are fundamental to a vast array of biological processes and form the basis of numerous therapeutic agents.[1][2][3][4] The acrylamide moiety, while demanding careful handling due to its reactivity, offers a versatile tool for covalent modification of biological targets, a strategy of increasing interest in drug discovery.[5][6] This guide provides a comprehensive technical overview of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, synthesizing available data and predictive insights to illuminate its chemical nature and potential for further investigation. As a Senior Application Scientist, the following sections are structured to offer not just data, but a logical framework for understanding and exploring the utility of this compound.
Molecular Identity and Physicochemical Profile
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.
Chemical Structure and Identifiers
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a small molecule featuring a dimethyl-substituted pyrimidine ring linked via an amide bond to a prop-2-enoyl (acryloyl) group.
Table 1: Core Identifiers for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
| Identifier | Value | Source(s) |
| CAS Number | 1156159-15-7 | [1][2][7] |
| Molecular Formula | C₉H₁₁N₃O | [1][2][7] |
| Molecular Weight | 177.21 g/mol | [1][2][7] |
| SMILES | CC1=CC(=NC(=N1)NC(=O)C=C)C | [1] |
graph "N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me1 [label="C"]; C_Me2 [label="C"]; N_amide [label="N"]; C_amide [label="C"]; O_amide [label="O"]; C_alpha [label="C"]; C_beta [label="C"]; // Pyrimidine ring N1 -- C2 [len=1.5]; C2 -- N3 [len=1.5]; N3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; // Substituents on pyrimidine C4 -- C_Me1 [len=1.5]; C6 -- C_Me2 [len=1.5]; // Amide linkage C2 -- N_amide [len=1.5]; N_amide -- C_amide [len=1.5]; C_amide -- O_amide [style=double, len=1.2]; // Acryloyl group C_amide -- C_alpha [len=1.5]; C_alpha -- C_beta [style=double, len=1.2]; // Positioning N1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; N3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; C_Me1 [pos="0,-3!"]; C_Me2 [pos="-2.6,1.5!"]; N_amide [pos="2.6,1.5!"]; C_amide [pos="3.9,0.75!"]; O_amide [pos="3.9,-0.75!"]; C_alpha [pos="5.2,1.5!"]; C_beta [pos="6.5,0.75!"];
start [label="2-Amino-4,6-dimethylpyrimidine\n+ Acryloyl Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction in aprotic solvent\n(e.g., DCM, THF)\nwith a non-nucleophilic base\n(e.g., Triethylamine, DIPEA)\n0 °C to room temperature", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n- Quench with water/brine\n- Extract with organic solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n- Column chromatography\n(e.g., Silica gel, Ethyl acetate/Hexanes)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> reaction [label="Step 1"]; reaction -> workup [label="Step 2"]; workup -> purification [label="Step 3"]; purification -> product [label="Step 4"];
Figure 2: Proposed synthetic workflow for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent polymerization of the acryloyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.
Chemical Reactivity and Stability
The chemical reactivity of this molecule is characterized by two main features:
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The Acrylamide Moiety: The α,β-unsaturated carbonyl system of the acrylamide group is a Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon. [6][8]This reactivity is the basis for its potential as a covalent inhibitor, where it can form a covalent bond with nucleophilic residues (such as cysteine) in a protein's active site. The reactivity can be modulated by the electronic properties of the pyrimidine ring.
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The Pyrimidine Ring: The dimethyl-substituted pyrimidine ring is a relatively electron-rich heteroaromatic system. The nitrogen atoms can act as hydrogen bond acceptors and can be protonated under acidic conditions. The ring is generally stable to a range of chemical conditions.
The compound should be stored in a cool, dry place, protected from light and moisture to prevent potential polymerization of the acrylamide moiety.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not available, we can predict the key spectroscopic features based on the chemical structure. These predictions are valuable for guiding the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Pyrimidine-CH | ~6.8 | ~110 |
| Pyrimidine-C-CH₃ | - | ~168 |
| Pyrimidine-CH₃ | ~2.4 | ~24 |
| Amide-NH | ~8.5-9.5 (broad) | - |
| Acryloyl-C=O | - | ~165 |
| Acryloyl-CH= | ~6.3-6.5 (dd) | ~130 |
| Acryloyl-=CH₂ | ~5.8 (d), ~6.1 (d) | ~128 |
Note: Predicted chemical shifts are highly dependent on the solvent and computational method used. These are estimations for guidance.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹
-
C=O stretch (amide I): A strong absorption around 1660-1680 cm⁻¹
-
C=C stretch (alkene): A medium intensity peak around 1620-1640 cm⁻¹
-
C-N stretch: Absorptions in the 1200-1400 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 177 would be expected. Common fragmentation patterns could involve:
-
Loss of the acryloyl group (C₃H₃O, 55 Da) to give a fragment at m/z = 122.
-
McLafferty rearrangement of the acryloyl group.
-
Fragmentation of the pyrimidine ring.
Biological Activity and Potential Applications
While no specific biological activities have been reported for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, its structure suggests several areas of potential interest for drug discovery and development.
Rationale for Potential Biological Activity
The combination of the pyrimidine and acrylamide moieties provides a strong rationale for investigating its biological effects:
-
Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The acrylamide "warhead" could be positioned to form a covalent bond with a nearby cysteine residue in the kinase active site, leading to potent and irreversible inhibition.
-
Antimicrobial and Antifungal Activity: Pyrimidine derivatives have a long history as antimicrobial and antifungal agents. [9]The reactivity of the acrylamide group could potentially enhance this activity by covalently modifying essential microbial enzymes.
-
Anticancer Properties: Many anticancer drugs are based on the pyrimidine scaffold. [4]The potential for covalent inhibition of key oncogenic proteins makes this compound an interesting candidate for cancer research.
In Silico Toxicity and Safety Considerations
The acrylamide functional group raises potential toxicological concerns. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen. [10]The toxicity of N-substituted acrylamides can vary depending on the nature of the substituent.
In silico toxicity predictions suggest that N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide may have the following potential hazards:
-
Skin and eye irritation.
-
Potential for skin sensitization.
-
Oral and dermal toxicity.
Experimental Handling and Safety:
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work should be conducted in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Due to the potential for polymerization, avoid exposure to high temperatures and light during storage.
Conclusion and Future Directions
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a molecule with significant untapped potential. Its rational design combines a privileged heterocyclic scaffold with a reactive covalent warhead. While experimental data on this specific compound are scarce, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The development and optimization of a robust synthetic route and full spectroscopic characterization are essential first steps.
-
Biological Screening: A broad-based biological screening against a panel of kinases, microbial strains, and cancer cell lines would be a valuable starting point to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the pyrimidine ring and the acrylamide moiety will be crucial for optimizing potency and selectivity.
-
Toxicological Evaluation: In vitro and in vivo toxicological studies are necessary to assess the safety profile of this compound and its analogs.
The exploration of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and related compounds represents a promising avenue for the discovery of novel covalent therapeutics.
References
-
Appchem. N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide | 1156159-15-7. Available from: [Link]
-
Splendid Lab Pvt. Ltd. N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide | 1156159-15-7. Available from: [Link]
-
ResearchGate. Biological significance of pyrimidine derivatives. Available from: [Link]
-
ResearchGate. Reactivity of acrylamide as an alkylating agent: A kinetic approach. Available from: [Link]
-
ACS Publications. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Available from: [Link]
-
Study.com. Acrylamide Definition, Uses & Structure. Available from: [Link]
-
MDPI. Dietary Exposure to Acrylamide Has Negative Effects on the Gastrointestinal Tract: A Review. Available from: [Link]
-
PMC. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Available from: [Link]
-
ACS Publications. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Available from: [Link]
Sources
- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.org [mdpi.org]
- 8. uab.edu [uab.edu]
- 9. ajpamc.com [ajpamc.com]
- 10. np-mrd.org [np-mrd.org]
